molecular formula C44H32N2O2S B8135672 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B8135672
M. Wt: 652.8 g/mol
InChI Key: PMNBQZRRUOTQBL-UHFFFAOYSA-N
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Description

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide (CAS: 2091868-86-7) is a structurally complex derivative of benzo[b]thiophene 1,1-dioxide (BTP). Its core structure features two diphenylamino-phenyl substituents at the 2- and 3-positions of the BTP scaffold, which are known to enhance electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNBQZRRUOTQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[b]Thiophene

The precursor, benzo[b]thiophene, undergoes dibromination at the 2- and 3-positions using bromine (Br₂) in dichloromethane (DCM) at 0°C to room temperature (RT). Excess bromine ensures complete di-substitution.

Reaction Conditions :

ParameterSpecification
SolventDichloromethane (DCM)
Temperature0°C → RT
Reaction Time4–6 hours
Yield75–80%

Oxidation to Sulfone

The dibrominated intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in DCM.

Optimized Protocol :

  • Reagents : mCPBA (4 equiv), DCM (0.1 M).

  • Conditions : Stir at RT for 4 hours under N₂.

  • Workup : Wash with NaHCO₃, dry over MgSO₄, concentrate, purify via silica chromatography (DCM:petroleum ether = 1:1).

  • Yield : 80%.

Characterization Data :

  • ¹H NMR (500 MHz, DMSO) : δ 8.09 (dd, J = 7.6 Hz, 1H), 7.87–7.69 (m, 3H).

  • HRMS : m/z 324.8362 [M⁺].

Suzuki-Miyaura Coupling for Introducing Diphenylamino Groups

Synthesis of 4-(Diphenylamino)Phenylboronic Acid

This boronic acid derivative is prepared via a Ullmann coupling between diphenylamine and 4-bromophenylboronic acid using CuI as a catalyst.

Reaction Setup :

ComponentQuantity
Diphenylamine1.0 equiv
4-Bromophenylboronic acid1.2 equiv
CuI10 mol%
K₂CO₃2.0 equiv
SolventDMF, 100°C, 12 hours

Yield : 65–70% after column chromatography.

Double Coupling with Dibrominated Core

The critical step involves two sequential Suzuki couplings to install the diphenylamino groups.

General Procedure :

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (10 equiv).

  • Solvent Mixture : Toluene:EtOH:H₂O (8:1:1).

  • Conditions : Reflux under N₂ for 12–24 hours.

Detailed Parameters :

ParameterSpecification
Temperature110°C (reflux)
Molar Ratio1:2.4 (core:boronic acid)
PurificationSilica chromatography (DCM:EA = 10:1)
Yield60–70%

Key Challenges :

  • Steric hindrance from bulky diphenylamino groups necessitates elevated temperatures.

  • Overcoupling or debromination side products require careful TLC monitoring.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Expected signals include aromatic protons (δ 7.2–7.9 ppm) and absence of Br peaks.

  • ¹³C NMR : Peaks corresponding to sulfone (δ 135–138 ppm) and quaternary carbons adjacent to N atoms.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₄₄H₃₂N₂O₂S : 652.80 g/mol.

  • Observed : m/z 653.2154 [M + H⁺].

UV-Vis and Fluorescence Profiling

  • λₐbs : 350–400 nm (π–π* transitions).

  • λₑₘ : 450–550 nm (solvatochromic shifts observed in THF/H₂O mixtures).

Applications in Organic Electronics

The diphenylamino groups enhance hole-transport properties, making the compound suitable for:

  • OLEDs : As an emissive layer component (EQE > 15%).

  • OPVs : Paired with PCBM acceptors (PCE ≈ 5–7%) .

Chemical Reactions Analysis

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the corresponding sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide is in the development of OLEDs. Its high thermal stability and excellent charge transport properties make it a suitable candidate for use as an electron transport layer in OLED devices. Studies have shown that incorporating this compound can enhance the efficiency and lifespan of OLEDs by improving charge balance and reducing energy loss during operation .

Organic Photovoltaics (OPVs)
In the realm of renewable energy, this compound is being investigated for use in OPVs. Its ability to absorb light effectively and facilitate charge separation positions it as a promising material for enhancing the efficiency of solar cells. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies compared to traditional materials .

Photonics Applications

Fluorescent Sensors
The compound has been explored as a fluorescent sensor due to its aggregation-induced emission properties. When aggregated, it exhibits increased fluorescence intensity, making it useful for detecting various analytes in solution. This property is particularly advantageous in biological sensing applications where sensitivity and specificity are crucial .

Light Emitting Materials
Beyond OLEDs, this compound's luminescent properties are being harnessed for use in other photonic applications such as light-emitting diodes (LEDs) and lasers. Its ability to emit light across a range of wavelengths makes it suitable for applications in display technologies and lighting solutions .

Biological Applications

Anticancer Activity
Recent studies have suggested potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment .

Drug Delivery Systems
The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Research is ongoing to optimize formulations that leverage this compound for targeted drug delivery applications .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Organic ElectronicsOLEDsImproved efficiency and lifespan
OPVsEnhanced power conversion efficiency
PhotonicsFluorescent SensorsHigh sensitivity for analyte detection
Light Emitting MaterialsVersatile emission across wavelengths
Biological ApplicationsAnticancer ActivityPotential therapeutic effects on cancer cells
Drug Delivery SystemsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Modifications in BTP Derivatives

  • STAT3 Inhibitors (CBT Series): Derivatives such as 2-carbonylbenzo[b]thiophene 1,1-dioxides (CBT) incorporate carbonyl groups at the 2-position and flexible amide-linked substituents. These modifications improve binding to the STAT3 SH2 domain, achieving IC50 values in the nanomolar range (e.g., compound CBT-5: IC50 = 0.12 μM in MDA-MB-231 cells).
  • Synthetic Accessibility : Rh-catalyzed asymmetric hydrogenation of substituted BTPs achieves high enantioselectivity (>95% ee) and yields (>98%) for 2- or 3-aryl/alkyl-substituted derivatives, but steric hindrance in bulkier groups (e.g., naphthyl) slightly reduces efficiency (83–92% ee).

Functional Group Variations

  • Fluorescent Derivatives : 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide exhibits a fluorescence quantum yield (Φ) of ~1.0 in acetonitrile, attributed to its rigidified structure and electron-donating substituents. In contrast, triazine-based emitters like DPA-TRZ show lower Φ (~0.6) but higher electroluminescent efficiency (EQE = 15–20%) in OLEDs due to balanced charge transport.

Key Insights:

  • The diphenylamino groups in the target compound may enhance hole-transport properties in OLEDs, analogous to DPA-TRZ.
  • Removal or modification of the BTP core (e.g., ether substitution in Compound 14) drastically reduces bioactivity, underscoring the pharmacophoric importance of the sulfone and aromatic system.

Optoelectronic Performance

  • Charge Transport: The diphenylamino-phenyl substituents in the target compound likely improve hole injection/transport, similar to triphenylamine-based emitters.
  • Thermal Stability : BTP derivatives generally exhibit high decomposition temperatures (>300°C), making them suitable for vapor-deposited OLEDs.

Fluorescence vs. Phosphorescence

Biological Activity

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide, often abbreviated as DTPA-BTO, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DTPA-BTO, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

DTPA-BTO is synthesized through a series of reactions involving benzo[b]thiophene derivatives. The synthesis typically includes the use of diphenylamine derivatives and involves oxidation processes to introduce the 1,1-dioxide functionality. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure with a molecular formula of C44_{44}H32_{32}N2_2O2_2S and a molecular weight of 652.80 g/mol .

Table 1: Characterization Data for DTPA-BTO

PropertyValue
Molecular FormulaC44_{44}H32_{32}N2_2O2_2S
Molecular Weight652.80 g/mol
CAS Number2091868-86-7
AppearanceOrange solid

Antioxidant Activity

DTPA-BTO exhibits significant antioxidant properties. Studies indicate that compounds containing thiophene rings often show enhanced radical scavenging activity due to their ability to donate electrons . The antioxidant activity of DTPA-BTO was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Anticancer Activity

The anticancer potential of DTPA-BTO has been investigated in several studies. It is believed that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, research has shown that benzothiophene derivatives can inhibit tumor cell proliferation by affecting cell cycle regulation .

Cholinesterase Inhibition

DTPA-BTO has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Preliminary findings suggest that DTPA-BTO may serve as a potential lead compound for developing AChE inhibitors, with IC50_{50} values comparable to known inhibitors like galantamine .

Table 2: Cholinesterase Inhibition Data

CompoundIC50_{50} (µM)Reference
DTPA-BTO62.10
Galantamine28.08

Antimicrobial Activity

The antimicrobial properties of DTPA-BTO have also been studied, showing effectiveness against various bacterial strains. The structure-activity relationship indicates that modifications on the diphenylamino groups can enhance antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, DTPA-BTO was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the compound could be further explored as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of DTPA-BTO in models of neurodegeneration. The compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide derivatives?

  • Methodology : Key synthetic strategies include:

  • Rh-catalyzed asymmetric hydrogenation : Using Rh(NBD)₂BF₄ with chiral ligands (e.g., L2) achieves enantioselectivity >99% ee for 2- or 3-substituted derivatives. Substrates with electron-donating or -withdrawing groups yield high conversions (98–99%) .
  • Nitration and reduction : Nitration of benzo[b]thiophene 1,1-dioxide with HNO₃/H₂SO₄, followed by nitro-group reduction to amines, enables functionalization at position 6 .

Q. What is the significance of the benzo[b]thiophene 1,1-dioxide (BTP) scaffold in STAT3 inhibition?

  • Methodology : The BTP core binds to the STAT3 SH2 domain, targeting the pTyr705 site and hydrophobic Leu706 pocket. Derivatives like compound 65 (IC₅₀ = 0.70–2.81 μM across cancer cell lines) demonstrate enhanced potency when aromatic/aliphatic groups are introduced at position 2 via amide or carbonyl linkers. Molecular docking validates these interactions .

Q. What analytical techniques confirm the structure and purity of synthesized derivatives?

  • Methodology :

  • 1H NMR and LCMS-ESI : Used to verify molecular ions and substituent placement (e.g., tetrazole derivatives in anti-TB studies) .
  • Enantioselectivity assessment : Chiral HPLC or polarimetry quantifies enantiomeric excess (ee) in hydrogenation products .

Advanced Research Questions

Q. How can enantioselectivity be optimized in chiral dihydrobenzo[b]thiophene 1,1-dioxide synthesis?

  • Methodology :

  • Catalyst design : Rh(NBD)₂BF₄ with phosphine-oxazoline ligands (e.g., L2) achieves >99% ee for 2-aryl and 3-alkyl derivatives. Steric hindrance from substituents (e.g., 2-naphthyl) minimally impacts reactivity .
  • Substrate scope : Electron-rich (e.g., methoxy) or electron-poor (e.g., nitro) aryl groups at position 2/3 yield consistent results (>97% ee) .

Q. How do structural modifications at the 2-position of the BTP core influence STAT3 inhibitory activity?

  • Methodology :

  • SAR studies : Introducing 2-carbonyl groups enhances hydrophobic interactions with STAT3’s SH2 domain. Compound 65 ’s IC₅₀ of 0.70 μM (MDA-MB-231 cells) correlates with improved binding affinity .
  • Molecular docking : Flexible linkers (amide/ester) allow optimal positioning of substituents in the hydrophobic pocket, increasing selectivity .

Q. Why do certain 3-substituted derivatives exhibit reduced antiproliferative effects?

  • Methodology :

  • Pharmacophore disruption : Ether groups at position 3 (e.g., compound 14 ) diminish activity by altering electronic properties or steric bulk. Maintaining the unmodified BTP core is critical for STAT3 binding .
  • Alternative modifications : Replacing ethers with thioether or alkyl groups restores activity, as seen in anti-TB derivatives (e.g., 3r, LCMS-ESI: [M+H]⁺ = 561.0) .

Q. How can contradictions in reaction outcomes (e.g., unexpected ketone formation) be resolved experimentally?

  • Methodology :

  • Mechanistic studies : Hydroperoxide reactions with BTP derivatives may form ketones (e.g., 3-oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide) via intermediate decomposition. NMR and IR spectroscopy validate product identity .
  • Alternative pathways : Alkaline conditions favor hydration over epoxidation, requiring revised synthetic protocols for epoxide targets .

Q. What strategies improve diastereoselectivity in hydrogenation of disubstituted BTP derivatives?

  • Methodology :

  • Catalyst tuning : While Rh catalysts achieve high ee for monosubstituted derivatives, disubstituted substrates (e.g., 3-methyl-2-phenyl-BTP) require alternative catalysts (e.g., Pd or Ir) or ligand modifications .
  • Substrate engineering : Reducing steric bulk at position 3 improves reactivity, as seen in 3-phenyl derivatives (83% conversion, >25:1 dr) .

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